molecular formula C24H36O2 B1251706 Nisinic acid CAS No. 68378-49-4

Nisinic acid

Cat. No.: B1251706
CAS No.: 68378-49-4
M. Wt: 356.5 g/mol
InChI Key: YHGJECVSSKXFCJ-KUBAVDMBSA-N
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Biochemical Analysis

Biochemical Properties

Nisinic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It is involved in the synthesis of other polyunsaturated fatty acids and participates in various metabolic pathways. This compound interacts with enzymes such as desaturases, including delta-5 desaturase and delta-6 desaturase, which are encoded by the FADS1 and FADS2 genes . These enzymes are crucial for the conversion of precursor fatty acids into this compound through a series of desaturation and elongation reactions . Additionally, this compound is incorporated into triglycerides and cholesterol esters, influencing lipid homeostasis .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound is known to impact the synthesis of eicosanoids, which are signaling molecules derived from polyunsaturated fatty acids . These eicosanoids play a role in inflammation, immune response, and other cellular processes. Furthermore, this compound can alter the expression of genes involved in lipid metabolism and energy homeostasis, thereby affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. This compound binds to and activates peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression . By activating PPARs, this compound influences the transcription of genes involved in lipid metabolism, inflammation, and cellular differentiation. Additionally, this compound can inhibit the activity of certain enzymes, such as cyclooxygenases, which are involved in the synthesis of pro-inflammatory eicosanoids . This inhibition contributes to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo oxidation and degradation when exposed to light, heat, or oxygen . Long-term studies have shown that this compound can have sustained effects on cellular function, including the modulation of gene expression and lipid metabolism

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on lipid metabolism and inflammation . At high doses, this compound can exhibit toxic or adverse effects, such as oxidative stress and disruption of cellular homeostasis . Threshold effects have been observed, where the beneficial effects of this compound are maximized at optimal dosages, while higher dosages lead to diminishing returns and potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis and degradation of polyunsaturated fatty acids. It is synthesized from precursor fatty acids through a series of desaturation and elongation reactions catalyzed by desaturases and elongases . This compound can also be metabolized into bioactive lipid mediators, such as resolvins and protectins, which have anti-inflammatory and pro-resolving properties . These metabolic pathways are essential for maintaining lipid homeostasis and regulating inflammatory responses.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is incorporated into lipoproteins, such as low-density lipoproteins (LDL) and high-density lipoproteins (HDL), which facilitate its transport in the bloodstream . Within cells, this compound can be bound to fatty acid-binding proteins (FABPs) that aid in its intracellular transport and localization . The distribution of this compound within tissues is influenced by its incorporation into cellular membranes and lipid droplets .

Subcellular Localization

The subcellular localization of this compound is primarily within cellular membranes and lipid droplets. This compound is incorporated into phospholipids and cholesterol esters, which are key components of cellular membranes . This localization is crucial for maintaining membrane fluidity and integrity. Additionally, this compound can be stored in lipid droplets, which serve as reservoirs for fatty acids and other lipids . The targeting of this compound to specific subcellular compartments is regulated by post-translational modifications and interactions with specific proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nisinic acid involves the elongation and desaturation of shorter chain fatty acids. The process typically starts with the precursor fatty acids, such as eicosapentaenoic acid (EPA) or docosahexaenoic acid (DHA), which undergo a series of enzymatic reactions to introduce additional double bonds and elongate the carbon chain . These reactions are catalyzed by specific desaturase and elongase enzymes under controlled conditions.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods involving the cultivation of microorganisms or algae that naturally produce long-chain polyunsaturated fatty acids. Genetic engineering techniques can be employed to enhance the production yield by introducing or overexpressing the necessary enzymes in these organisms .

Chemical Reactions Analysis

Types of Reactions: Nisinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGJECVSSKXFCJ-KUBAVDMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318739
Record name Nisinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetracosahexaenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

68378-49-4, 81247-23-6
Record name C24:6n-3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68378-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nisinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nisinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NISINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8L6GYZ1ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tetracosahexaenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is nisinic acid and where is it found?

A1: this compound is a highly unsaturated fatty acid first isolated from sardine oil [, ]. It has also been found in the oil of "Hokke" (Pleurogrammus monopterygius) [] and tunny oil [].

Q2: What is the chemical structure of this compound?

A2: While the exact structure wasn't fully elucidated in these early studies, researchers determined that this compound has the molecular formula C24H36O2 and contains six double bonds [, ]. Through ozonolysis, they identified specific structural components, including:

    Q3: How do scientists analyze this compound?

    A3: Researchers in these studies used a combination of techniques to study this compound, including:

    • Extraction and Isolation: this compound was separated from other components in fish oils using techniques like cooling and conversion to methyl esters [, , ].
    • Distillation: Fractional distillation under reduced pressure helped to further purify this compound based on its boiling point [, ].
    • Ozonolysis: This chemical degradation technique allowed researchers to break down this compound into smaller, identifiable fragments, providing clues about its structure [].

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